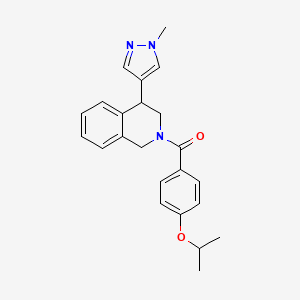

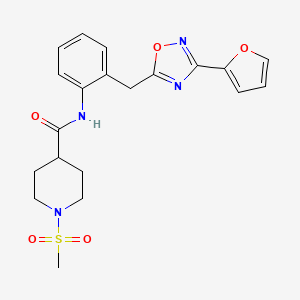

![molecular formula C25H28N4O2S B2824411 N-(4-(diethylamino)-2-methylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 921161-53-7](/img/structure/B2824411.png)

N-(4-(diethylamino)-2-methylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of imidazo[2,1-b]thiazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often used in the development of drugs and other fine chemicals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-b]thiazole core, with various substituents attached to the ring. These include a 4-(diethylamino)-2-methylphenyl group, a 4-methoxyphenyl group, and a 3-methyl group .Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the specific substituents present on the imidazo[2,1-b]thiazole ring. For example, the presence of the diethylamino group could potentially make the compound a base, capable of accepting a proton .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the specific substituents on the imidazo[2,1-b]thiazole ring. For example, the presence of the methoxy and diethylamino groups could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications

- The compound’s photophysical properties make it suitable for use as a fluorescent probe or imaging agent. Researchers have explored its fluorescence emission behavior, which involves both excited-state intramolecular proton transfer (ESIPT) and twisted charge-transfer (TICT) processes . Understanding these mechanisms can aid in designing bioactive fluorescence probes with multiband and multicolor emission characteristics.

- Given its potential in biomedicine, investigations have focused on understanding the behavior of this compound after photoexcitation. The enhancement of intramolecular hydrogen bonds (IHB) upon excitation promotes the ESIPT process, which could be harnessed for targeted drug delivery or cellular imaging .

- Additionally, the weak fluorescence emission observed in certain solvents (such as acetonitrile and CYH) has implications for bioimaging applications. Researchers have attributed this behavior to the TICT process .

- The compound’s unique features include acidochromism (color change in response to pH) and mechanochromic luminescence (color change induced by mechanical force). These properties could find applications in sensors, smart materials, or responsive coatings .

Fluorescent Probes and Imaging Agents

Biomedical Applications

Acidochromism and Mechanochromism

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2S/c1-6-28(7-2)19-10-13-21(16(3)14-19)26-24(30)23-17(4)29-15-22(27-25(29)32-23)18-8-11-20(31-5)12-9-18/h8-15H,6-7H2,1-5H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJZKBPRPPNADA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(diethylamino)-2-methylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2824330.png)

![4-(tert-butyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2824333.png)

![3-butyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2824336.png)

![N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2824337.png)

![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2824338.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)pentan-1-one hydrochloride](/img/structure/B2824339.png)

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824341.png)

![N-(2-chlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824345.png)